1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrole ring substituted with an acetyl group and a trimethoxyaniline moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate acetylating agent, followed by cyclization to form the pyrrole ring. Common reagents used in this synthesis include acetic anhydride or acetyl chloride for acetylation, and various catalysts to facilitate the cyclization process. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Scientific Research Applications
1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-methyl-6-(3,4,5-trimethoxyanilino)methylquinazoline: A compound with a similar trimethoxyaniline moiety but different core structure.
3,5-Dimethoxy-4-(3,4,5-trimethoxyanilino)benzoic acid: Another compound featuring the trimethoxyaniline group but with a benzoic acid core.
Uniqueness
1-ACETYL-4-(3,4,5-TRIMETHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and the pyrrole ring structure
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
1-acetyl-3-(3,4,5-trimethoxyanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H18N2O5/c1-9(18)17-8-11(7-14(17)19)16-10-5-12(20-2)15(22-4)13(6-10)21-3/h5-7,16H,8H2,1-4H3 |
InChI Key |
LMNHUEBENUVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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